molecular formula C20H30N4O2 B612167 Pracinostat CAS No. 929016-96-6

Pracinostat

货号 B612167
CAS 编号: 929016-96-6
分子量: 358.4778
InChI 键: JHDKZFFAIZKUCU-ZRDIBKRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Pracinostat is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor based on hydroxamic acid . It has potential anti-tumor activity characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties .


Molecular Structure Analysis

Pracinostat’s molecular formula is C20H30N4O2 . The molecular weight is 358.486 g/mol . The structure of Pracinostat has been analyzed through various methods including 2D Structure, 3D Conformer, and SMILES .


Chemical Reactions Analysis

Pracinostat inhibits HDAC activity, which results in the accumulation of acetylated histones . This leads to an open chromatin structure and transcriptional activation . In vitro, Pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .


Physical And Chemical Properties Analysis

Pracinostat has a molecular weight of 358.486 g/mol and a chemical formula of C20H30N4O2 . The oral bioavailability in mice is 34% .

科研应用

  1. 治疗晚期血液恶性肿瘤:一项重点研究确定Pracinostat在晚期血液恶性肿瘤患者中的安全性、最大耐受剂量和疗效的I期研究。该研究显示Pracinostat在固体肿瘤和AML细胞系中具有潜在的抗肿瘤活性(Abaza et al., 2017)

  2. 与Azacitidine联合治疗骨髓增生异常综合征(MDS):一项随机、安慰剂对照的II期研究评估了Pracinostat与Azacitidine联合治疗未经治疗的MDS患者。该研究检查了这种联合治疗的临床活性,但由于早期停止研究,主要是由于不良事件(Garcia-Manero et al., 2015)

  3. 高危MDS患者的临床和细胞遗传学反应率高:另一项研究报告了当Pracinostat与5-Azacitidine联合治疗高危MDS患者时,临床和细胞遗传学反应率非常高(Quintás-Cardama等,2012年)

  4. 治疗年长AML患者(急性髓系白血病):Pracinostat与Azacitidine联合治疗显示出潜力作为年长AML患者的一线治疗,这些患者不适合强化疗法。这项II期研究突出了其耐受性和活性(Garcia-Manero et al., 2019)

  5. 癌细胞系中的结合强度和能量特征:一项研究表征了Pracinostat对I类HDAC同功酶的结合强度和能量特征,为其相互作用和潜在的治疗用途优化提供了见解(Ganai, 2021)

  6. 年长AML患者的联合治疗:对于不适合进行诱导化疗的年长AML患者,Pracinostat与Azacitidine联合治疗的研究显示出高反应率和潜在的长期生存益处(Manero et al., 2016)

  7. 对于难治性实体肿瘤的儿童患者的研究:Pracinostat在涉及难治性实体肿瘤的儿童患者的I期研究中进行评估,以评估毒性和药代动力学(Zorzi et al., 2013)

Safety And Hazards

Pracinostat should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

未来方向

Pracinostat has demonstrated significant anti-tumor effects on a variety of tumors, and it is currently being investigated for its role in human glioma . There are also ongoing studies exploring the benefit of adding Pracinostat to other treatments for myelodysplastic syndromes . The results strongly support the potential clinical use of Pracinostat as a novel therapy for human glioma in the near future .

性质

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239196
Record name Pracinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized.
Record name Pracinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pracinostat

CAS RN

929016-96-6
Record name Pracinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929016-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pracinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pracinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pracinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRACINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,360
Citations
J Chen, N Li, B Liu, J Ling, W Yang, X Pang, T Li - Life sciences, 2020 - Elsevier
Aims Histone deacetylases inhibitors have shown favorable antitumor activity in clinical investigations. In the present study, we assessed the effects of a novel hydroxamic acid-based …
Number of citations: 35 www.sciencedirect.com
R Jayaraman, VP Reddy, MK Pasha, H Wang… - Drug metabolism and …, 2011 - ASPET
… We focused on identification of an orally active, pan-HDAC inhibitor with good pharmaceutical and ADME properties that led to the discovery of Pracinostat [(2E)-3-[2-butyl-1-[2-(…
Number of citations: 28 dmd.aspetjournals.org
V Novotny-Diermayr, S Hart, KC Goh, A Cheong… - Blood cancer …, 2012 - nature.com
… High efficacy of the HDACi pracinostat treating AML and synergy with the JAK2/FLT3 inhibitor … Pracinostat and pacritinib in combination showed synergy on tumor growth, reduction of …
Number of citations: 103 www.nature.com
SA Ganai - Pharmaceutical Biology, 2016 - Taylor & Francis
… deals with novel HDAC inhibitor pracinostat (SB939) and … mechanisms modulated by pracinostat to exert cytotoxic effect. … Methods Both old and the latest literature on pracinostat was …
Number of citations: 31 www.tandfonline.com
YM Abaza, TM Kadia, EJ Jabbour, MY Konopleva… - Cancer, 2017 - Wiley Online Library
… Pracinostat is a potent histone deacetylase inhibitor with antitumor activity in both solid tumor and acute myeloid leukemia (AML) cell lines. Pracinostat … malignancies to pracinostat, the …
P Bose, M Swaminathan, N Pemmaraju… - Leukemia & …, 2019 - Taylor & Francis
… All patients discontinued pracinostat and are currently off-study. Pracinostat interruptions and dose … These findings do not support continued development of pracinostat in myelofibrosis. …
Number of citations: 26 www.tandfonline.com
G Garcia‐Manero, G Montalban‐Bravo, JG Berdeja… - Cancer, 2017 - Wiley Online Library
… An initial phase 2 exploratory study of pracinostat combined … the hypothesis that the addition of pracinostat may be able to … versus combination therapy with pracinostat in patients with …
Number of citations: 100 acsjournals.onlinelibrary.wiley.com
M Chen, L Zhang, R Zhan, X Zheng - Molecular Biology Reports, 2022 - Springer
… Thus, we aim to investigate the role of pracinostat in human … The present study aimed to investigate the effect of pracinostat … for the clinical application of pracinostat for glioma treatment. …
Number of citations: 2 link.springer.com
A Quintás-Cardama, H Kantarjian, Z Estrov… - Leukemia research, 2012 - Elsevier
… In conclusion, pracinostat at the dose tested is reasonably tolerated and has modest activity … HDACi pracinostat in a phase II study for patients with MF. A phase I study of pracinostat in …
Number of citations: 80 www.sciencedirect.com
D Sooraj, D Xu, JE Cain, DP Gold… - Molecular cancer …, 2016 - AACR
… to the HDACi pracinostat in bladder cancer models. Pracinostat treatment of bladder cancer … Pracinostat also induced growth arrest at the G 0 –G 1 cell-cycle phase, coincident with the …
Number of citations: 15 aacrjournals.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。